2,4-Difluoro-5-(perfluorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5-(perfluorophenyl)pyrimidine is a fluorinated heterocyclic compound. It is part of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a compound of interest for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,4-Difluoro-5-(perfluorophenyl)pyrimidine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-difluoropyrimidine with perfluorophenylboronic acid in the presence of a palladium catalyst. This reaction is carried out under mild conditions, usually at room temperature, and yields the desired compound with high purity .
Analyse Chemischer Reaktionen
2,4-Difluoro-5-(perfluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can be used in Suzuki coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5-(perfluorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Its fluorinated structure makes it a candidate for drug development, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-5-(perfluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in its structure can form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity. This makes it a potent inhibitor of certain enzymes, such as kinases, which play a crucial role in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Difluoro-5-(perfluorophenyl)pyrimidine can be compared with other fluorinated pyrimidines, such as:
2,4-Dichloro-5-fluoropyrimidine: This compound is also used as a building block in organic synthesis but has different reactivity due to the presence of chlorine atoms.
2,5-Difluoro-4-chloropyrimidine: Similar in structure, but the presence of chlorine alters its chemical properties and reactivity.
Pyrazolo[3,4-d]pyrimidine: This compound has a different ring structure and is studied for its potential as a CDK2 inhibitor in cancer treatment.
This compound stands out due to its unique combination of fluorine atoms and a perfluorophenyl group, which imparts exceptional stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10HF7N2 |
---|---|
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
2,4-difluoro-5-(2,3,4,5,6-pentafluorophenyl)pyrimidine |
InChI |
InChI=1S/C10HF7N2/c11-4-3(2-1-18-10(17)19-9(2)16)5(12)7(14)8(15)6(4)13/h1H |
InChI-Schlüssel |
AWIOHFSCQINLFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.